N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)-N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)12(4)7-8-5-6-11-8/h8,11H,5-7H2,1-4H3 |
InChI Key |
AJRRGSFOHNRQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1CCN1 |
Origin of Product |
United States |
Preparation Methods
Pivalic Acid Activation
Pivalic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions:
$$ \text{2,2-dimethylpropanoic acid} + \text{SOCl}2 \rightarrow \text{2,2-dimethylpropanoyl chloride} + \text{SO}2 + \text{HCl} $$
This step typically achieves >90% yield when conducted in dichloromethane at 0–25°C.
Amidation with Methylamine
The acid chloride reacts with methylamine (CH₃NH₂) in the presence of a base such as triethylamine (Et₃N) to form N-methylpivalamide:
$$ \text{2,2-dimethylpropanoyl chloride} + \text{CH}3\text{NH}2 \rightarrow \text{N-methyl-2,2-dimethylpropanamide} + \text{HCl} $$
Yields range from 75–85% after purification via recrystallization (hexane/ethyl acetate).
Synthesis of the Azetidine-2-methylamine Fragment
Azetidine Ring Construction
Azetidine, a strained four-membered ring, is synthesized via intramolecular cyclization of 1,3-diaminopropane derivatives. One method involves treating 3-chloropropylamine with sodium hydride (NaH) in tetrahydrofuran (THF):
$$ \text{ClCH}2\text{CH}2\text{CH}2\text{NH}2 + \text{NaH} \rightarrow \text{Azetidine} + \text{NaCl} + \text{H}_2 $$
This reaction proceeds at 60°C with 50–60% yield, though ring-opening side reactions necessitate careful temperature control.
Functionalization at the 2-Position
Introducing a hydroxymethyl group at the azetidine 2-position is achieved through oxidation of 2-methylazetidine using ruthenium catalysts (e.g., RuCl₃) in aqueous H₂O₂:
$$ \text{2-methylazetidine} + \text{H}2\text{O}2 \xrightarrow{\text{RuCl}_3} \text{2-(hydroxymethyl)azetidine} $$
Yields of 65–70% are reported, with purification via silica gel chromatography.
Conversion to Aminomethyl Derivative
The hydroxymethyl group is converted to an aminomethyl moiety via a two-step process:
- Mitsunobu Reaction : Reacting 2-(hydroxymethyl)azetidine with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
$$ \text{2-(hydroxymethyl)azetidine} + \text{PhthNH}2 \xrightarrow{\text{DEAD, PPh}3} \text{2-(phthalimidomethyl)azetidine} $$
Yield: 80–85%. - Deprotection : Hydrazinolysis removes the phthalimide group:
$$ \text{2-(phthalimidomethyl)azetidine} + \text{NH}2\text{NH}2 \rightarrow \text{2-(aminomethyl)azetidine} + \text{PhthNHNH}_2 $$
Yield: 90–95% after acid-base extraction.
Coupling of Fragments
Alkylation of N-Methylpivalamide
The azetidine-2-methylamine fragment reacts with N-methylpivalamide via reductive alkylation. Sodium cyanoborohydride (NaBH₃CN) facilitates the reaction in methanol at pH 5–6 (acetic acid buffer):
$$ \text{N-methyl-2,2-dimethylpropanamide} + \text{2-(aminomethyl)azetidine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound} $$
Yield: 60–70% after column chromatography (SiO₂, ethyl acetate/methanol 9:1).
Alternative Route: Schlenk-Type Coupling
A metal-mediated coupling employs palladium catalysts (e.g., Pd(OAc)₂) with triphenylphosphine (PPh₃) in dimethylformamide (DMF):
$$ \text{N-methylpivalamide} + \text{2-(bromomethyl)azetidine} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{this compound} $$
Yield: 55–65%, with residual palladium removed via chelating resins.
Optimization and Challenges
Stereochemical Considerations
The azetidine ring’s 2-position is prone to epimerization under basic conditions. Conducting alkylation at low temperatures (−10°C) and using non-polar solvents (toluene) minimizes racemization.
Purification Strategies
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate → methanol).
- Crystallization : Ethanol/water mixtures yield crystalline product (purity >98% by HPLC).
Scalability and Industrial Relevance
Batch processes for this compound synthesis are feasible at kilogram scale, with palladium-catalyzed methods preferred for reproducibility. Patent US20130274243 highlights similar amide couplings for pharmaceutical intermediates, underscoring the viability of this route.
Chemical Reactions Analysis
Types of Reactions
N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring typically yields N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The following table compares the molecular features and physical properties of N-[(Azetidin-2-yl)methyl]-N,2,2-trimethylpropanamide with key analogs:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Pyridine-containing analogs (e.g., 2-pyridinyl and 4-pyridinyl derivatives) exhibit higher molecular weights and variable melting points (71–75°C vs. 170°C), demonstrating the impact of aromatic ring position on crystallinity .
- Electron-Withdrawing Groups : The chlorine atom in 3-Chloro-N-(2-methoxyphenyl)-N,2,2-trimethylpropanamide increases molecular weight and likely enhances electrophilic reactivity .
- Hydrogen Bonding : The hydroxyl group in N-hydroxy-N,2,2-trimethylpropanamide may improve solubility but reduce thermal stability compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
